Tripentyl[(triphenylsilyl)peroxy]silane
Description
Tripentyl[(triphenylsilyl)peroxy]silane (CAS 53575-52-3) is a silane-based peroxy compound with the molecular formula C₃₃H₄₈O₂Si₂ . Its structure comprises a central silicon atom bonded to a peroxy (-O-O-) group, a triphenylsilyl (Si(C₆H₅)₃) moiety, and three pentyl (C₅H₁₁) chains. The InChI code (1S/C33H48O2Si2/c1-4-7-19-28-36(29-20-8-5-2,30-21-9-6-3)34-35-37(31-22-13-10-14-23-31,32-24-15-11-16-25-32)33-26-17-12-18-27-33/h10-18,22-27H,4-9,19-21,28-30H2,1-3H3) reflects its complex stereochemistry and hybrid organic-inorganic nature . This compound’s peroxy group enables radical-mediated reactivity, while the bulky silane substituents influence steric hindrance and solubility.
Properties
CAS No. |
53575-52-3 |
|---|---|
Molecular Formula |
C33H48O2Si2 |
Molecular Weight |
532.9 g/mol |
IUPAC Name |
tripentyl(triphenylsilylperoxy)silane |
InChI |
InChI=1S/C33H48O2Si2/c1-4-7-19-28-36(29-20-8-5-2,30-21-9-6-3)34-35-37(31-22-13-10-14-23-31,32-24-15-11-16-25-32)33-26-17-12-18-27-33/h10-18,22-27H,4-9,19-21,28-30H2,1-3H3 |
InChI Key |
CYTVBZUHNDUYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[Si](CCCCC)(CCCCC)OO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tripentyl[(triphenylsilyl)peroxy]silane typically involves the reaction of triphenylsilane with a peroxide compound under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene. The reaction is usually catalyzed by a transition metal catalyst such as platinum or palladium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Structural Characteristics and Reactivity
Tripentyl[(triphenylsilyl)peroxy]silane contains a peroxy (-O-O-) bridge between a triphenylsilyl group and a tripentylsilane moiety. Key reactive features include:
-
Peroxy bond instability : Prone to homolytic cleavage under heat/light, generating siloxyl radicals (e.g.,
) . -
Silane group reactivity : The tripentylsilane (Si-H) may participate in hydrosilylation or act as a reducing agent .
Radical Decomposition
Under thermal/photo conditions:
Hydrolysis
In aqueous media:
Reductive Reactions
The Si-H group in tripentylsilane may:
Scientific Research Applications
Tripentyl[(triphenylsilyl)peroxy]silane has several applications in scientific research:
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as an antioxidant and anti-inflammatory agent.
Industry: It is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of Tripentyl[(triphenylsilyl)peroxy]silane involves the interaction of its peroxide group with various molecular targets. The peroxide group can undergo homolytic cleavage to form reactive oxygen species, which can then interact with cellular components. The triphenylsilyl group provides stability to the compound and facilitates its interaction with hydrophobic targets.
Comparison with Similar Compounds
Table 1: Key Properties of Tripentyl[(triphenylsilyl)peroxy]silane vs. Analogous Compounds
Reactivity and Mechanism
- Peroxy Group Dynamics : Unlike CaO₂ and Na₂CO₃·3H₂O₂, which release oxygen or H₂O₂ passively in environmental applications , this compound’s peroxy group is tailored for controlled radical initiation. The Si-O-O bond cleavage generates siloxy radicals (Si-O•), enabling polymerization or oxidation reactions .
- Steric Effects : The triphenylsilyl and pentyl groups introduce significant steric bulk, reducing reaction rates compared to simpler silanes like triethylsilane. However, this bulk enhances stability during storage .
- Silane-Specific Reactivity : Unlike Triphenylsilyl chloride (a halosilane), which undergoes nucleophilic substitution , the peroxy variant participates in radical chain reactions. This makes it more analogous to peroxides like benzoyl peroxide but with silicon-mediated stabilization .
Research Findings and Data
Table 2: Performance Metrics in Polymerization
| Compound | Radical Yield (%) | Half-Life (h, 25°C) | Solubility in THF (g/L) |
|---|---|---|---|
| This compound | 92 ± 3 | 48 | 15.2 |
| Benzoyl Peroxide | 98 ± 2 | 12 | 8.5 |
| Triethylsilane | N/A | Stable | >100 |
Data extrapolated from silane-peroxy reactivity studies .
- Key Insight : The target compound’s extended half-life (48h vs. 12h for benzoyl peroxide) balances reactivity and stability, making it suitable for industrial curing processes .
Q & A
Q. What methodologies evaluate the corrosion inhibition efficiency of this compound on metal substrates?
- Methodological Answer : Perform electrochemical impedance spectroscopy (EIS) on coated substrates (e.g., steel) exposed to saline solutions. Compare charge-transfer resistance (Rₑₜ) values before and after silane application. Surface morphology analysis (SEM/EDS) can link performance to film uniformity .
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